N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide
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Overview
Description
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. The presence of the nitro group in the imidazole ring is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide typically involves the following steps:
Nitration of Imidazole: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated imidazole is then alkylated with methyl iodide to introduce the methyl group at the 2-position.
Acylation: The resulting compound is acylated with N-phenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-2-(2-methyl-1H-imidazol-1-yl)-N-phenylacetamide.
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitroimidazole derivatives.
Biology: Studied for its antimicrobial properties against anaerobic bacteria and protozoa.
Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Used in the development of new antimicrobial agents and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide involves the reduction of the nitro group to form reactive intermediates. These intermediates interact with the DNA of microorganisms, causing strand breakage and inhibition of nucleic acid synthesis. This ultimately leads to the death of the microorganism. The compound targets anaerobic bacteria and protozoa, which have the necessary enzymes to reduce the nitro group.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Secnidazole: A nitroimidazole used to treat infections caused by anaerobic bacteria and protozoa.
Tinidazole: A nitroimidazole with a longer half-life and similar antimicrobial activity.
Uniqueness
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern on the imidazole ring, which may confer different pharmacokinetic properties and spectrum of activity compared to other nitroimidazole derivatives.
Properties
IUPAC Name |
N-methyl-2-(2-methyl-5-nitroimidazol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-10-14-8-12(17(19)20)16(10)9-13(18)15(2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSYKNTAXKHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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